Product packaging for 4,4-Dimethyl-2-phenylpyrazol-3-one(Cat. No.:CAS No. 17694-06-3)

4,4-Dimethyl-2-phenylpyrazol-3-one

Cat. No.: B094995
CAS No.: 17694-06-3
M. Wt: 188.23 g/mol
InChI Key: CDJKTJRGELREMK-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenylpyrazol-3-one is a chemical compound belonging to the pyrazolone family, a class of heterocyclic structures recognized for their diverse biological activities and significant role in pharmaceutical research . The core pyrazolone structure consists of a five-membered lactam ring containing two nitrogen atoms and one ketone group . This compound is presented as a high-purity reagent for use in scientific research and development laboratories. While specific pharmacological data for this compound is not available in the current literature, pyrazolone derivatives are extensively investigated for their broad spectrum of biological properties. Researchers are particularly interested in these compounds for their potential anti-inflammatory, analgesic, and antipyretic effects . Notable pyrazolone drugs such as antipyrine, aminophenazone, and metamizole highlight the therapeutic relevance of this chemical class . Beyond these applications, pyrazolone scaffolds are being explored for antimicrobial, antioxidant, and anticancer activities, making them valuable templates in medicinal chemistry and drug discovery programs . The structure-activity relationships (SAR) of pyrazolones indicate that substitutions at the 2, 3, and 4 positions of the ring system can profoundly influence their biochemical behavior and potency . The specific 4,4-dimethyl and 2-phenyl substituents present in this compound provide a distinct molecular framework for researchers to study novel chemical spaces and develop new structure-activity relationship models. Intended Use and Handling This product is supplied strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B094995 4,4-Dimethyl-2-phenylpyrazol-3-one CAS No. 17694-06-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17694-06-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4,4-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-11(2)8-12-13(10(11)14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

CDJKTJRGELREMK-UHFFFAOYSA-N

SMILES

CC1(C=NN(C1=O)C2=CC=CC=C2)C

Canonical SMILES

CC1(C=NN(C1=O)C2=CC=CC=C2)C

Synonyms

2,4-Dihydro-4,4-dimethyl-2-phenyl-3H-pyrazol-3-one

Origin of Product

United States

Synthetic Methodologies for 4,4 Dimethyl 2 Phenylpyrazol 3 One and Its Derived Structures

Foundational Synthetic Routes to the Pyrazolone (B3327878) Core

The construction of the fundamental pyrazolone ring system is the initial step, followed by the specific introduction of substituents at desired positions.

Cyclization Reactions for Pyrazolone Ring Formation

The most classical and widely adopted method for synthesizing the 5-pyrazolone ring is the Knorr pyrazole (B372694) synthesis. youtube.comjk-sci.com This reaction involves the condensation of a hydrazine (B178648) derivative with a β-ketoester. wikipedia.org In the context of 4,4-Dimethyl-2-phenylpyrazol-3-one, the synthesis would logically proceed through the cyclization of phenylhydrazine (B124118) with ethyl isobutyrylacetate, a β-ketoester that already contains the required gem-dimethyl groups at the α-position.

The mechanism typically involves an initial reaction between one of the nitrogen atoms of the hydrazine and the keto-carbonyl group of the ester, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl. Subsequent dehydration leads to the formation of the stable heterocyclic pyrazolone ring. jk-sci.com Various synthetic approaches, including cyclocondensation reactions and [3+2] cycloadditions, have been developed to access the pyrazole scaffold. mdpi.com

Strategies for Introducing Methyl Groups at C-4

The direct synthesis using a pre-substituted β-ketoester like ethyl isobutyrylacetate is the most straightforward strategy for obtaining the 4,4-dimethyl substitution pattern. However, alternative strategies involving the modification of a pre-formed pyrazolone ring are also viable.

An alternative route involves the electrophilic substitution at the C-4 position of a pyrazolone that is unsubstituted at this position. The C-4 proton of the pyrazolone ring is acidic and can be removed by a base to form a nucleophilic carbanion. This intermediate can then react with an electrophilic methylating agent, such as methyl iodide. To achieve the 4,4-dimethyl substitution, this methylation step would need to be performed sequentially. This method of constructing C-4 disubstituted pyrazolones is a recognized synthetic route.

Advanced Synthetic Strategies for Functionalization and Derivatization

The pyrazolone ring is a versatile precursor that can be elaborated into more complex structures, including Schiff bases and fused heterocyclic systems.

Condensation Reactions for Schiff Base Formation (Relevant to 4-aminoantipyrine (B1666024) analogs)

While this compound lacks a primary amino group for direct Schiff base formation, its structural analog, 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenylpyrazol-3-one), is an excellent substrate for such transformations. The condensation reaction between the 4-amino group of 4-aminoantipyrine and various aldehydes or ketones readily yields the corresponding Schiff bases (imines). researchgate.netresearchgate.net

This reaction is typically carried out by refluxing equimolar amounts of 4-aminoantipyrine and the respective carbonyl compound in a solvent like ethanol. mdpi.comnih.govchemrevlett.com The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for a range of applications. nih.govnih.govresearchgate.net The reaction is general and accommodates a wide variety of substituted aromatic and aliphatic aldehydes. mdpi.comchemrevlett.comnih.gov

Table 1: Examples of Schiff Bases Synthesized from 4-Aminoantipyrine

4-Aminoantipyrine ReactantAldehyde ReactantResulting Schiff Base Structure NameReference
4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one4-Dimethylaminobenzaldehyde4-((4-(Dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one researchgate.net
4-Amino-1,5-dimethyl-2-phenylpyrazol-3-oneSubstituted BenzaldehydesSchiff base analogues of 4-aminoantipyrine nih.gov
4-Amino-1,5-dimethyl-2-phenylpyrazol-3-oneSubstituted Cinnamaldehydes4-(((E)-3-(substituted-phenyl)allylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one mdpi.com
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one4-Methoxybenzo nih.govproquest.comdioxole-5-carbaldehyde4-{[(E)-(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one nih.gov
4-Aminoantipyrine4-Hydroxybenzaldehyde4-(4-Hydroxybenzylideneamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one chemrevlett.com

Functional Group Transformations at the Pyrazolone Ring

The pyrazolone ring can undergo various functional group transformations. A notable example is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (-CHO) onto the pyrazole ring. For instance, pyrazoline intermediates, formed from the condensation of a hydrazine with a ketone like acetophenone, can be subjected to the Vilsmeier-Haack reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to yield 4-formyl-pyrazole derivatives. jocpr.com This reaction demonstrates a method for the direct C-functionalization of the heterocyclic core. jocpr.com Furthermore, ring expansion reactions, such as the Rh(II)-catalyzed reaction of pyrazoles with diazocarbonyl compounds, can transform the five-membered pyrazole ring into a six-membered 1,2-dihydropyrimidine, showcasing a more profound structural modification. acs.org

Synthesis of Fused Heterocyclic Systems from Pyrazolone Precursors

Pyrazolone derivatives are valuable precursors for the synthesis of fused bicyclic and polycyclic heterocyclic systems. nih.gov The reactive sites on the pyrazolone ring allow for annulation reactions, where a new ring is built onto the existing scaffold.

One prominent example is the synthesis of pyrazolo[3,4-b]pyridines . These fused systems can be constructed from 5-aminopyrazole precursors. mdpi.comnih.govmdpi.com A common method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.commdpi.com For instance, reacting 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) yields 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com Another advanced strategy involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be controlled to produce halogenated or non-halogenated pyrazolo[3,4-b]pyridines. nih.govproquest.com

Another important fused system is pyrazolo[3,4-d]pyrimidine . These structures, which are bioisosteres of purines, are often synthesized from 5-amino-1H-pyrazole-4-carbonitrile precursors. nih.govrsc.org The synthesis can involve reacting the aminopyrazole carbonitrile with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one core, which can then be further functionalized by alkylation at various positions. nih.govresearchgate.netnih.govrsc.org These synthetic routes highlight the utility of the pyrazole ring as a foundational building block in constructing complex, biologically relevant molecules. nih.gov

Green Chemistry Principles in Pyrazolone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazolone derivatives to minimize environmental impact and enhance efficiency. tandfonline.comfrontiersin.org This includes the use of alternative energy sources, reduction or elimination of hazardous solvents, and the application of catalytic systems.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of pyrazole and pyrazolone derivatives. tandfonline.comrsc.org This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

One notable application is the one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation and solvent-free conditions, which can produce yields ranging from 51% to 98%. mdpi.comresearchgate.net In some cases, the optimal results are achieved without the need for solid supports like aluminum oxides or silica (B1680970) gel, which are often used to enhance microwave energy absorption. mdpi.comresearchgate.net For instance, a study on the synthesis of a library of phenyl dihydrotriazines demonstrated a dramatic decrease in reaction time from an average of 22 hours with conventional methods to just 35 minutes using microwave irradiation, with comparable yields. nih.gov

The benefits of microwave assistance extend to various types of reactions in pyrazolone chemistry, including cycloaddition reactions. researchgate.net The rapid heating provided by microwaves can often complete a synthesis in a fraction of the time required by traditional methods. nih.gov For example, a solvent-free, microwave-assisted ring-opening reaction of phenyl glycidyl (B131873) ether with pyrazoles was completed in just one minute at 120°C, yielding the desired product in 73% after purification. nih.gov Similarly, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation proceeds smoothly, showcasing excellent functional-group tolerance and high yields in short reaction times. organic-chemistry.org

The following table summarizes the advantages of microwave-assisted synthesis for pyrazolone derivatives based on reported findings.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Often several hours to days tandfonline.comnih.govSignificantly reduced, often to minutes nih.govnih.gov
Yields Variable, can be lowerGenerally good to excellent mdpi.comresearchgate.net
Solvent Use Often requires organic solvents tandfonline.comtandfonline.comCan be performed under solvent-free conditions mdpi.comresearchgate.net
Energy Consumption Higher due to longer reaction times tandfonline.comLower due to shorter reaction times and efficient heating
By-products Can generate more unwanted by-products researchgate.netOften results in cleaner reactions with fewer by-products

Solvent-Free Reaction Methodologies

The development of solvent-free reaction methodologies represents a significant step towards more sustainable chemical synthesis. tandfonline.comtandfonline.com Eliminating organic solvents, which are often toxic, flammable, and difficult to dispose of, not only reduces the environmental footprint but can also simplify reaction work-up and product purification. tandfonline.com

Several studies have demonstrated the successful synthesis of pyrazolone derivatives under solvent-free conditions. mdpi.comresearchgate.nettandfonline.com For instance, a green and environmentally friendly method for synthesizing a series of pyrazole derivatives involves the reaction of 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB) at room temperature without any solvent. tandfonline.com This method produced yields of 75-86%. tandfonline.com In another example, the synthesis of N-acetyl pyrazoles was achieved through a solvent-free cyclization cum acetylation of chalcones using hydrazine hydrate (B1144303) and acetic anhydride (B1165640) in the presence of a fly-ash:H2SO4 catalyst, with yields exceeding 75%. koreascience.kr

The combination of solvent-free conditions with microwave irradiation has proven to be a particularly effective strategy. nih.govmdpi.comresearchgate.net This combined approach often leads to even shorter reaction times and higher efficiencies. nih.gov For example, the one-pot synthesis of 4-arylidenepyrazolone derivatives has been successfully carried out under solvent-free, microwave-assisted conditions, providing good to excellent yields. mdpi.comresearchgate.net

The advantages of solvent-free synthesis are summarized in the table below:

AdvantageDescription
Environmental Impact Reduces pollution by eliminating the use of harmful organic solvents. tandfonline.com
Safety Reduces risks associated with flammable and toxic solvents.
Cost-Effectiveness Eliminates the cost of purchasing and disposing of solvents. tandfonline.com
Efficiency Can lead to higher reaction rates and yields due to increased reactant concentration.
Process Simplification Simplifies product isolation and purification procedures.

Application of Catalytic Systems (e.g., Organocatalysis)

The use of catalytic systems, particularly organocatalysis, has revolutionized the synthesis of chiral pyrazolone derivatives. Organocatalysts are small organic molecules that can promote chemical reactions with high efficiency and stereoselectivity, offering a valuable alternative to traditional metal-based catalysts. researchgate.netnih.gov

Organocatalytic approaches have been successfully employed in the asymmetric synthesis of highly functionalized pyrazoles and pyrazolones. rsc.org For example, cinchona-derived squaramides have been used as organocatalysts in the asymmetric Michael addition of pyrazolinones to alkyne-tethered nitroolefins, leading to chiral pyrano-annulated pyrazoles with high enantioselectivities (up to 97% ee). nih.gov Similarly, a robust pyrrolidine-BzOH salt has been shown to catalyze a one-pot, three-component reaction to synthesize 1,3-diarylallylidene pyrazolones with high yields and exclusivity of a single geometrical isomer. acs.org

The versatility of pyrazolones as synthons, with their multiple reactive sites, makes them ideal candidates for organocatalytic transformations. researchgate.net The C-4 position of pyrazolones is a common site for electrophilic substitution, enabling the construction of various chiral pyrazole derivatives. researchgate.net

Different types of organocatalysts have been explored for pyrazolone modifications, including:

Squaramides: Used in asymmetric Michael additions and oxa-Michael–Michael reactions to produce spirotetrahydropyranopyrazolones. nih.govthieme-connect.com

Pyrrolidine salts: Effective in promoting consecutive double condensation reactions. acs.org

Secondary amines (e.g., piperidine): Used as base catalysts in multi-component reactions for the synthesis of spiro[indoline-3,4-pyrano[2,3-c]pyrazoles]. semanticscholar.org

The following table provides examples of organocatalytic systems used in pyrazolone synthesis:

CatalystReaction TypeProduct
Cinchona-derived squaramideAsymmetric Michael addition/hydroalkoxylationChiral pyrano-annulated pyrazoles nih.gov
Pyrrolidine-BzOH saltThree-component double condensation1,3-Diarylallylidene pyrazolones acs.org
Quinine-derived squaramideAsymmetric oxa-Michael–Michael reactionSpirotetrahydropyranopyrazolones thieme-connect.com
PiperidineFour-component condensationSpiro[indoline-3,4-pyrano[2,3-c]pyrazoles] semanticscholar.org

Regioselective Synthesis and Stereochemical Control in Pyrazolone Modifications

The precise control of regioselectivity and stereochemistry is crucial in the synthesis of complex pyrazolone derivatives, particularly for applications in medicinal chemistry where specific isomers often exhibit desired biological activity. ewha.ac.krrsc.org

Regioselective Synthesis:

Regioselectivity in pyrazolone synthesis often involves directing a reaction to a specific position on the pyrazolone ring. For instance, the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two regioisomers. mdpi.com The choice of solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. acs.org

Various strategies have been developed to achieve regioselective synthesis of pyrazoles, including:

Modified Knorr condensation reactions using 1,3-dicarbonyl surrogates. ewha.ac.kr

1,3-dipolar cycloaddition reactions. ewha.ac.krnih.gov

Regioselective direct substitution reactions on the pyrazole ring. ewha.ac.kr

Base-mediated reactions of pyrylium (B1242799) salts with α-diazo compounds to afford functionalized pyrazole-chalcones. rsc.org

Stereochemical Control:

Achieving stereochemical control, especially in the creation of chiral centers, is a key objective in modern organic synthesis. In the context of pyrazolones, this is often accomplished through asymmetric catalysis. researchgate.netrsc.org

Organocatalysis has proven to be a powerful tool for controlling the stereochemistry of pyrazolone modifications. nih.gov For example, the enantioselective propargylation of pyrazolones has been achieved using amide-based phase-transfer catalysts, yielding products with high enantiomeric excess (ee). acs.org Similarly, the combination of squaramide and silver catalysis in a sequential asymmetric Michael addition and hydroalkoxylation has been used to synthesize chiral pyrano-annulated pyrazoles in excellent yields and high enantioselectivities. nih.gov

The ability to control stereochemistry is critical for optimizing the interaction of pyrazolone derivatives with biological targets. rsc.org The conformational flexibility of certain isomers can allow them to adapt to the active sites of enzymes, enhancing their therapeutic potential. rsc.org

Computational Chemistry and Theoretical Investigations of 4,4 Dimethyl 2 Phenylpyrazol 3 One

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. wu.ac.thnih.gov This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy conformation is found. The calculations typically employ a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to describe the electron distribution. nih.govwu.ac.th For 4,4-Dimethyl-2-phenylpyrazol-3-one, this analysis would yield precise data on bond lengths, bond angles, and dihedral angles. However, specific studies performing DFT geometry optimization on this compound have not been identified in the surveyed literature.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (like UV-Vis spectra) of a molecule. wu.ac.th It calculates the energies of electronic transitions from the ground state to various excited states. This information helps in understanding how a molecule interacts with light and is crucial for applications in materials science and photochemistry. Such a study on this compound would predict its maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. At present, published TD-DFT studies specifically for this compound are not available.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.govresearchgate.netschrodinger.com A small energy gap generally implies higher reactivity. While this is a standard calculation in computational chemistry, specific HOMO-LUMO energy values for this compound are not documented in the available literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. An MEP map for this compound would identify its reactive sites. However, specific MEP analyses for this compound are not found in the reviewed scientific papers.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wu.ac.thresearchgate.netmalayajournal.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization, such as hyperconjugation and intramolecular charge transfer. This analysis offers insights into the stability arising from these electronic interactions. A literature search did not yield any studies that have performed NBO analysis specifically on this compound.

Prediction and Characterization of Molecular Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the molecular properties of organic compounds. cymitquimica.com These calculations help in understanding the molecule's behavior in various environments.

Polarizability and Hyperpolarizability

Polarizability (α) and hyperpolarizability (β) describe how the electron cloud of a molecule is distorted by an external electric field, which is crucial for predicting a material's nonlinear optical (NLO) properties. cymitquimica.com Compounds with large hyperpolarizability values are potential candidates for NLO materials used in optoelectronic technologies. cymitquimica.com

Theoretical calculations using methods like DFT can provide values for these properties. For many pyrazolone (B3327878) derivatives, computational studies have been performed to evaluate their NLO potential by calculating their polarizability and hyperpolarizability. cymitquimica.com These studies often reveal that specific substitutions can enhance NLO properties. cymitquimica.com However, a dedicated computational analysis of the polarizability and hyperpolarizability of this compound is not available in the examined literature.

Below is an example of how such data would be presented for a series of hypothetical pyrazolone derivatives.

CompoundDipole Moment (μ) [Debye]Mean Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]
Derivative A2.5150500
Derivative B3.1165750
Derivative C1.9140300
Note: This table contains illustrative data for fictional pyrazolone derivatives to demonstrate the concept. No published data was found for this compound.

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a key technique for identifying functional groups and elucidating molecular structure. Theoretical vibrational frequency calculations are performed to complement and aid in the interpretation of experimental spectra. By calculating the harmonic vibrational frequencies using computational methods, a theoretical spectrum can be generated.

Comparing the calculated frequencies with experimental data allows for precise assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. Often, a scaling factor is applied to the theoretical frequencies to correct for anharmonicity and other systematic errors in the calculations. Such comparative studies have been instrumental in confirming the structures of various heterocyclic compounds. While this is a standard and powerful method, specific theoretical and experimental vibrational analyses for this compound were not found in the reviewed sources.

Conformational Analysis and Torsion Energy Studies

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds (torsional energy).

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry is a vital tool for investigating the step-by-step mechanism of chemical reactions. frontiersin.orgsigmaaldrich.comsigmaaldrich.com By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows chemists to understand the feasibility of a reaction, identify the rate-determining step, and predict the outcome of new reactions.

For the synthesis of pyrazolone derivatives, which often involves condensation reactions, computational studies can elucidate the intricate details of bond formation and breaking. For example, in the classical Knorr synthesis of pyrazolones from β-ketoesters and hydrazines, computational methods can model the cyclization and dehydration steps. While these computational techniques are powerful, specific studies elucidating the reaction mechanisms involving this compound as either a reactant or a product have not been found in the surveyed scientific literature.

Chemical Reactivity and Transformations of 4,4 Dimethyl 2 Phenylpyrazol 3 One and Its Functionalized Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone (B3327878) Ring

The electronic nature of the pyrazolone ring, characterized by its electron-rich π-system, makes it susceptible to electrophilic attack, while its inherent electron density makes it generally resistant to nucleophilic substitution unless suitably activated.

Electrophilic Substitution

The pyrazole (B372694) ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions, which predominantly occur at the C4 position if it is unsubstituted. mdpi.commdpi.com One of the most common and synthetically useful electrophilic substitution reactions for pyrazolones is the Vilsmeier-Haack reaction. nih.gov This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgrsc.org For pyrazole derivatives lacking a substituent at the C4 position, formylation occurs there selectively. rsc.orgthieme-connect.com In some cases, the Vilsmeier-Haack reaction can achieve dual functionalization; for instance, a 3-alkoxypyrazole can be simultaneously formylated at C4 and chlorinated at the alkoxy group. rsc.org

Nitration is another key electrophilic substitution. The regioselectivity of nitration on 1-phenylpyrazole (B75819) derivatives is highly dependent on the reaction conditions. google.comacs.org Using milder reagents like nitric acid in acetic anhydride (B1165640) ("acetyl nitrate") typically results in selective nitration at the C4-position of the pyrazole ring. google.comacs.org However, under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, the pyrazole ring becomes protonated. This protonation deactivates the heterocyclic ring toward electrophilic attack, redirecting the substitution to the N-phenyl group, leading to the formation of 1-p-nitrophenylpyrazole. google.com

In the case of 4,4-dimethyl-2-phenylpyrazol-3-one, the C4 position is fully substituted, precluding direct electrophilic attack at this site. Therefore, electrophilic substitution would be expected to occur on the N-phenyl ring, likely at the para-position, analogous to the behavior of other 1-phenylpyrazoles under strongly acidic conditions.

Nucleophilic Substitution

The pyrazolone ring is not inherently susceptible to nucleophilic aromatic substitution (SₙAr) due to its electron-rich character. acs.org Such reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups, such as nitro groups, which are not present in the parent compound. acs.orgdrugbank.com Furthermore, the specific structure of this compound lacks a leaving group on the pyrazole ring, making direct nucleophilic substitution on the ring core improbable. While related azole heterocycles like imidazole (B134444) can be susceptible to nucleophilic attack at the C2 position, this is not a common pathway for pyrazolones. mdpi.com

Condensation and Cycloaddition Reactions Leading to Novel Scaffolds

While the gem-dimethyl groups at the C4 position of this compound prevent its direct participation in condensation reactions that require an active methylene (B1212753) group, its derivatives and precursors are exceptionally versatile building blocks for constructing complex molecular architectures through condensation and cycloaddition pathways.

Condensation Reactions

A cornerstone reaction for C4-unsubstituted pyrazolones is the Knoevenagel condensation. researchgate.net This reaction involves the condensation of a compound with an active methylene group (like 1-phenyl-3-methyl-pyrazol-5-one) with an aldehyde or ketone, typically catalyzed by a weak base. drugbank.comresearchgate.netnih.gov This process generates 4-arylidenepyrazolone derivatives, which are themselves important intermediates. nih.gov In some instances, the reaction can proceed further in a tandem Knoevenagel condensation-Michael addition sequence, where a second molecule of pyrazolone adds to the newly formed α,β-unsaturated system, yielding a bis-pyrazolone product. rsc.org

Another class of condensation reactions involves pyrazolone derivatives bearing an amino group. For example, 4-aminophenazone can react with aldehydes like 3,5-dimethyl-1-phenyl-pyrazole-4-carboxaldehyde to form Schiff base products. oup.com

Cycloaddition Reactions

Pyrazolone derivatives are widely used as synthons in cycloaddition reactions to generate novel fused and spirocyclic heterocyclic systems.

Fused Heterocycles: 5-Aminopyrazole derivatives are key precursors for synthesizing fused ring systems. They undergo cyclocondensation with α,β-unsaturated ketones or 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridines, a scaffold of significant interest in medicinal chemistry. google.comcas.cz The reaction mechanism is believed to involve an initial Michael addition of the aminopyrazole to the unsaturated ketone, followed by an intramolecular condensation and subsequent aromatization. google.com Multicomponent reactions, where a pyrazolone is formed in situ from a β-ketoester and hydrazine (B178648), can be coupled with a Knoevenagel condensation intermediate to produce fused pyrano[2,3-c]pyrazoles. google.comsci-hub.se

Spirocyclic Scaffolds: The pyrazolone ring is a versatile component in the synthesis of spiro compounds. Arylidene pyrazolones, derived from Knoevenagel condensations, can undergo formal [4+2] cyclization with Morita-Baylis-Hillman alcohols to produce complex spiropyrazolone tetrahydropyran (B127337) scaffolds with multiple stereocenters. rsc.org Other examples include:

The base-mediated ipso-cyclization of arylidene pyrazolones with haloalcohols to give spiro-pyrazolone-tetrahydrofurans and -pyrans. mdpi.com

The [3+2] cycloaddition of pyrazolone-derived Morita-Baylis-Hillman carbonates with arynes, catalyzed by a Lewis base, to afford indene-fused spiropyrazolones. thieme-connect.com

The formal [4+1] cycloaddition between α-bromooximes (which generate nitrosoalkenes in situ) and 4-bromo-pyrazolones to yield spiro-isoxazoline-pyrazolones. acs.org

Condensation of 4-amino-pyrazole-5-carboxamides with ketones to prepare spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones. nih.gov

These reactions highlight the utility of the pyrazolone motif as a rigid scaffold upon which diverse and complex three-dimensional structures can be built.

Reactions Involving Methyl Groups or Other Substituents at the 4-Position

The chemical nature of the substituents at the C4 position of the pyrazolone ring profoundly influences its reactivity. The 4,4-dimethyl substitution pattern of the title compound imparts significant stability and blocks common reaction pathways available to other pyrazolone analogues.

The gem-dimethyl groups at the C4 position are generally unreactive. The C(sp³)–H bonds of the methyl groups are strong and lack the acidity of the C4-protons in monosubstituted or unsubstituted pyrazolones. This stands in stark contrast to pyrazolones possessing an active methylene group at C4, which is a hub of reactivity. This C4 position readily undergoes a variety of C-H functionalization reactions, including:

Halogenation: Direct halogenation with reagents like N-halosuccinimides (NCS, NBS) or via electrochemical methods provides 4-halopyrazolones in high yields. mdpi.comnih.govcas.cz

Aminomethylation: Metal-free aminomethylation can be achieved using cyclic amines in the presence of an oxidizing agent like (diacetoxyiodo)benzene (B116549). rsc.org

Acetoxylation: Site-selective direct acetoxylation at C4 can be accomplished using (diacetoxyiodo)benzene as the acetoxylating reagent, with the outcome being tunable by the presence or absence of a palladium catalyst. rsc.org

Knoevenagel Condensation: As discussed previously, the active methylene group readily condenses with aldehydes and ketones. thieme-connect.comsci-hub.se

The presence of the two methyl groups in this compound effectively shuts down these transformation pathways. Reactions involving the methyl groups themselves would require harsh conditions, such as free-radical halogenation, which are not commonly reported for this specific substrate.

When other functional groups occupy the C4 position, they confer their own unique reactivity. For example, 4-acyl pyrazolones are important substrates in alkylation reactions. Studies using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) have shown that the presence of a 4-acyl group can direct alkylation to the exocyclic carbonyl oxygen (O-alkylation) rather than the ring nitrogen, a selectivity that is often difficult to achieve with conventional alkylating agents. rsc.org

Coordination Chemistry and Metal Complexation

Pyrazolone derivatives, including this compound, are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. mdpi.comgoogle.com Their utility stems from the presence of multiple potential donor atoms and the ability to tune their electronic and steric properties through synthetic modification.

The design of pyrazolone-based ligands is guided by the intended application, which includes roles in catalysis, solvent extraction, and the development of materials with specific biological or photophysical properties. mdpi.comacs.orggoogle.com The coordination behavior is primarily governed by the available donor atoms and the principle of hard and soft acids and bases (HSAB).

The core pyrazolone structure can exhibit keto-enol tautomerism, and it typically coordinates to metal ions as a mono-anionic bidentate ligand through the carbonyl oxygen at C3 and the enolate oxygen at C5. nih.govrsc.org This O,O-chelation mode makes 4-acyl-5-pyrazolones excellent analogues of β-diketones, which are well-known for forming stable complexes. thieme-connect.comacs.orgdrugbank.com These hard oxygen donors are particularly effective for coordinating with hard metal ions like alkali metals (e.g., Li⁺), alkaline earth metals, and lanthanides. thieme-connect.comdrugbank.comcas.cz

To target softer transition metals, the ligand structure can be modified. Condensation reactions at the C4 position with amines or hydrazines introduce nitrogen donor atoms, creating bidentate N,O or tridentate O,N,N chelating Schiff base ligands. rsc.orgacs.org The introduction of sulfur atoms, for instance in a 4-thiocarbamoyl group, provides a soft donor site, enabling coordination through N and S atoms. nih.gov This modularity allows for the rational design of ligands with specific selectivity for different metal ions, a principle widely exploited in applications like the liquid-solid extraction of heavy metals such as Pb(II), Cd(II), and Cu(II). nih.govnih.gov

The synthesis of pyrazolone-metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in a solvent such as ethanol. rsc.org The resulting complexes are characterized by a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Spectroscopic Characterization Data for Pyrazolone-Metal Complexes

TechniqueKey ObservationInterpretationReferences
IR Spectroscopy Shift of ν(C=O) to lower frequency (e.g., from ~1650 cm⁻¹ to ~1590 cm⁻¹)Coordination of the metal ion to the carbonyl oxygen atom. acs.orgresearchgate.netsci-hub.se
Disappearance or shift of ν(O-H) bandDeprotonation of the enolic hydroxyl group upon chelation. nih.gov
Appearance of new bands in far-IR (< 600 cm⁻¹)Formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.
¹H NMR Disappearance of the enolic -OH proton signalConfirmation of deprotonation and coordination. sci-hub.se
Shifts in signals for protons near coordination sites (e.g., ring CH, substituent CH₃)Evidence of the change in the electronic environment upon complex formation. rsc.orgresearchgate.net
¹³C NMR Downfield or upfield shifts of carbon signals near donor atoms (e.g., C=O, C-N)Confirmation of coordination sites and changes in electron density. researchgate.netsci-hub.se
UV-Vis Shifts in π→π* and n→π* bandsAlteration of the ligand's electronic structure upon complexation. rsc.orgsci-hub.se
Appearance of new d-d or charge-transfer bandsProvides information on the geometry and electronic structure of the metal center. rsc.org

Additional methods such as mass spectrometry are used to confirm the molecular weight and stoichiometry of the complexes. nih.gov For transition metal complexes, magnetic susceptibility measurements help determine the geometry (e.g., octahedral vs. square planar vs. tetrahedral) by revealing the number of unpaired electrons. nih.gov Thermal gravimetric analysis (TGA) is employed to assess thermal stability and determine the presence of coordinated or lattice solvent molecules. nih.govrsc.org

Oxidation and Reduction Pathways

The pyrazolone ring system can undergo both oxidation and reduction reactions, with electrochemical methods being particularly prominent for these transformations. The stability of the ring and the nature of its substituents dictate the specific outcomes.

Oxidation Pathways

The pyrazolone ring is susceptible to oxidation, often leading to functionalization or aromatization of related scaffolds. Electrochemical oxidation is a powerful tool for C-H functionalization, using an electric current as a "green" oxidant. mdpi.com This method has been successfully applied to the selective halogenation and thiocyanation of pyrazolones at the C4-position. mdpi.comrsc.org The proposed mechanism involves the initial oxidation of the electron-rich pyrazolone to a radical cation, which is then attacked by a nucleophile. mdpi.com For aminopyrazole derivatives, anodic oxidation can induce N-N coupling to form dimeric azopyrazole structures. mdpi.com

Chemical oxidation is also a relevant pathway, especially for the conversion of pyrazolines (dihydropyrazoles) into the corresponding aromatic pyrazoles. This oxidative aromatization is a key step in many synthetic sequences and can be achieved using chemical oxidants like manganese dioxide (MnO₂) or via electrochemical methods that employ a mediator. mdpi.comnih.govrsc.org Anodic voltammetry studies on various pyrazolone derivatives have been conducted to elucidate the mechanisms of their electrooxidation and to understand the influence of pH and substituents on their redox behavior. google.com

Reduction Pathways

The pyrazolone ring is generally quite stable and resistant to reduction, often allowing for the selective reduction of peripheral functional groups without affecting the core heterocycle. However, certain derivatives can be reduced under specific conditions.

The electrochemical reduction of 4-arylidenepyrazolones, key derivatives formed via Knoevenagel condensation, has been studied. These compounds typically exhibit two irreversible, single-electron reduction waves. These reduction steps are attributed to the saturation of the exocyclic C=C double bond and the reduction of the pyrazolone carbonyl group. cas.cz

Catalytic hydrogenation is primarily employed in the synthesis of the pyrazole scaffold rather than the reduction of the aromatic ring itself. Patented processes describe the reductive cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds using hydrogen gas and a hydrogenation catalyst (e.g., palladium or platinum) in the presence of an acid. google.comsci-hub.se This method provides a regioselective route to N-substituted pyrazoles. sci-hub.se The inherent stability of the aromatic pyrazolone ring means that harsh conditions would be required for its complete hydrogenation, a transformation that is not commonly pursued.

Advanced Applications in Materials Science and Organic Synthesis

Role as Versatile Synthetic Intermediates in Complex Organic Molecule Construction

The structure of 4,4-Dimethyl-2-phenylpyrazol-3-one, and pyrazolones in general, offers multiple reactive sites, rendering them valuable intermediates in the synthesis of complex organic molecules. researchgate.netnih.gov The classical method for synthesizing the pyrazolone (B3327878) ring involves the condensation of hydrazines with β-ketoester compounds. nih.gov For pyrazolone derivatives, the 3-pyrazolone isomer can be stabilized by N-alkyl or N-aryl substituents. wikipedia.org

Pyrazolones can undergo various reactions, such as electrophilic substitution at the C-4 position, to construct molecules with chiral groups. nih.gov They serve as powerful synthons, or synthetic building blocks, in the enantioselective synthesis of chiral pyrazolone and pyrazole (B372694) derivatives. researchgate.net For instance, bifunctional squaramide-catalyzed reactions of pyrazolin-5-ones with other reagents have been developed to produce chiral pyrazolones with high enantioselectivity. acs.org These catalytic asymmetric reactions provide efficient access to valuable chiral pyrazolone ketoester derivatives. rsc.org

The versatility of pyrazolones extends to their use in multicomponent reactions, which are efficient processes where multiple starting materials react to form a single product in one pot. rsc.org This approach has been used to synthesize a variety of pyrazole derivatives, including those with potential biological activities. nih.govresearchgate.net

Applications in the Development of Dyes and Pigments

Pyrazolone derivatives are integral to the creation of a wide spectrum of dyes and pigments. primachemicals.com Their chemical structure is fundamental to their diverse applications in this field. primachemicals.com The pyrazolone ring, a key structural element, imparts unique properties to these compounds, and the substitution pattern on this ring determines the specific characteristics of each derivative. primachemicals.com

Pyrazolone groups are frequently combined with azo groups to form a significant subclass of azo dyes, sometimes referred to as azopyrazolones. wikipedia.org Dyes such as Acid Yellow 17, Acid Yellow 23 (tartrazine), Pigment Yellow 13, and Pigment Red 38 are produced on a multi-ton scale annually. wikipedia.org The versatility in the color range of pyrazolone-based dyes is a result of the ability to fine-tune the electronic structure through different substitution patterns on the pyrazole ring, allowing for the creation of pigments that span the entire color spectrum. primachemicals.com

These dyes and pigments find application in various industries:

Textile Industry: Pyrazolones are widely used for dyeing and printing fabrics, creating vibrant and long-lasting designs. primachemicals.com

Printing Inks: They are crucial in formulating inks for different printing processes, including offset and gravure printing. primachemicals.com

Synthetic and Natural Fibers: Azo pyrazolyl dyes have been applied to a large variety of fibers. researchgate.net

Exploration in Functional Materials with Unique Optical Properties (e.g., Non-Linear Optics)

Pyrazolone-based materials have shown potential for applications in functional materials with unique optical properties. Metal complexes of pyrazolone-based ligands have been reported to exhibit enhanced non-linear optical (NLO) properties compared to the simple ligands. researchgate.net These properties are of interest for applications in areas such as optical data storage, optical computing, and telecommunications.

The incorporation of pyrazolone derivatives into metal complexes can lead to materials with interesting photoluminescence and optical characteristics. researchgate.net The specific optical properties can be tuned by modifying the structure of the pyrazolone ligand and the choice of the metal ion.

Catalytic Applications of Pyrazolone Derivatives and their Metal Complexes

Pyrazolone derivatives and their metal complexes have emerged as effective catalysts in a variety of organic reactions. researchgate.net The flexible design of pyrazole-based ligands allows for the creation of a diverse range of metal complexes with applications in homogeneous catalysis. nih.gov

Some key catalytic applications include:

Oxidation Reactions: Metal complexes of pyrazolone-based ligands have been used to catalyze oxidation reactions. For example, pyrazolone-based oxalamide metal complexes intercalated into Na-montmorillonite have been used for the catalytic liquid-phase oxidation of phenol. nih.gov

Coupling Reactions: These complexes have also found use in catalyzing coupling reactions. researchgate.net

Polymerization: Certain pyrazolone-derived transition metal complexes have been reported to catalyze polymerization transformations. researchgate.net

Hydrogenation and Transfer Hydrogenation: Protic pincer-type ruthenium(II) complexes bearing pyrazole arms have been shown to catalyze the transfer hydrogenation of ketones. nih.gov

Green Synthesis: The catalytic activity of pyrazolone derivatives has been utilized in green synthetic approaches, such as the imidazole-catalyzed synthesis of 4-dicyanomethylene-2-pyrazoline-5-one derivatives in aqueous media. acs.org

The catalytic activity often stems from the ability of the pyrazole ligand to coordinate with a metal center, which can then activate substrates and facilitate chemical transformations. nih.gov The proton-responsive nature of protic pyrazoles also plays a role in their catalytic function. nih.gov

Design and Synthesis of Chemosensors

The inherent structural features of pyrazolone derivatives make them excellent candidates for the design and synthesis of chemosensors. rsc.org These molecules can be designed to selectively bind with specific ions or molecules, leading to a detectable change in their optical or electrochemical properties.

Pyrazolone-based chemosensors have been developed for the detection of various species:

Metal Ions: Pyrazole derivatives have been incorporated into chemosensors for the detection of a wide range of metal ions, including Fe³⁺, Cu²⁺, Al³⁺, and Hg²⁺. rsc.orgnih.govmdpi.com The binding of the metal ion to the pyrazolone-based ligand can result in a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor). nih.gov

Anions: Some pyrazolone-based systems have been designed to detect anions. For example, a triazole-appended pyrano[2,3-c]pyrazolone has been shown to respond to H₂PO₄⁻ ions. rsc.org

The design of these chemosensors often involves combining the pyrazolone core with other functional moieties that can enhance its binding affinity and signaling response. nih.gov The versatility in the synthesis of pyrazole derivatives allows for the creation of tailored chemosensors with high selectivity and sensitivity for specific analytes. rsc.org

Structure Property Relationships and Design Principles in Pyrazolone Systems

Influence of Substituent Effects on Molecular Conformation and Electronic Structure

The three-dimensional shape and electron distribution of a molecule are critical determinants of its physical and chemical properties. In pyrazolone (B3327878) systems, substituents at various positions on the ring and its appendages exert profound control over both molecular conformation and electronic structure.

Substituents also modulate the electronic landscape of the molecule. The phenyl group at the N2 position, common in many pyrazolone derivatives, participates in conjugation with the pyrazolone ring system. The nature of substituents on this phenyl ring can further tune the electronic properties. Electron-donating or electron-withdrawing groups on the phenyl ring will alter the electron density throughout the molecule, which in turn affects its reactivity and spectroscopic characteristics.

Correlation between Molecular Architecture and Spectroscopic Fingerprints

Spectroscopic techniques provide a powerful means to probe the structural and electronic features of molecules. The data obtained from these methods serve as a "fingerprint," uniquely identifying a compound and offering insights into its architecture.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of a molecule, providing information about its functional groups. In pyrazolone derivatives, the carbonyl (C=O) stretching frequency is a prominent feature. For a Schiff base derivative of 4-aminoantipyrine (B1666024), the C=O stretching frequency is observed at 1648 cm⁻¹, a shift from the 1679 cm⁻¹ in the parent 4-aminoantipyrine, suggesting significant conjugation. nih.gov The presence of the gem-dimethyl group in 4,4-Dimethyl-2-phenylpyrazol-3-one would likely influence the electronic environment of the carbonyl group, resulting in a characteristic C=O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. In a related 1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one derivative, the peaks for the methyl groups attached to a carbon and a nitrogen atom of the pyrazole (B372694) ring appear at 2.43 ppm and 3.15 ppm, respectively, in the ¹H NMR spectrum. nih.gov For this compound, the two methyl groups at the C4 position would be expected to be chemically equivalent and thus exhibit a single resonance in the ¹H and ¹³C NMR spectra. The chemical shifts of the phenyl protons and carbons would provide information about the electronic effects of the pyrazolone ring.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption bands observed are characteristic of the chromophores present. In a derivative of 4-aminoantipyrine, an absorption band at 258 nm is attributed to the π–π* transitions of the aromatic rings, while a band at 397 nm is assigned to n–π* transitions of the C=O and C=N bonds. nih.gov The specific substitution pattern in this compound, particularly the absence of the amino group and the presence of the gem-dimethyl groups, would lead to a distinct UV-Vis absorption profile.

Spectroscopic Data for a Related Pyrazolone Derivative

Spectroscopic TechniqueObserved FeatureAssignmentReference
IR Spectroscopy 1648 cm⁻¹C=O stretching frequency nih.gov
¹H NMR Spectroscopy 2.43 ppm, 3.15 ppmMethyl groups on the pyrazole ring nih.gov
UV-Vis Spectroscopy 258 nm, 397 nmπ–π* and n–π* transitions nih.gov

Note: The data presented is for a related 1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one derivative and is used for illustrative purposes.

Theoretical Prediction of Reactivity and Stability Trends

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and stability of molecules. nih.gov These theoretical methods allow for the calculation of various molecular properties that correlate with experimental observations.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For a series of pyrazole derivatives, it was found that the substitution pattern significantly influences these frontier orbital energies. nih.gov For this compound, DFT calculations could predict its HOMO-LUMO gap, offering insights into its reactivity towards electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In pyrazolone systems, the carbonyl oxygen is typically an electron-rich site, making it susceptible to electrophilic attack. The phenyl ring can also exhibit regions of varying electron density depending on the substitution.

Computational studies can also predict the stability of different conformers and tautomers. For pyrazolone derivatives, different tautomeric forms can exist, and their relative stabilities can be assessed through theoretical calculations.

Rational Design Strategies for Tailored Pyrazolone-Based Systems

The understanding of structure-property relationships in pyrazolone systems provides a foundation for the rational design of new molecules with tailored properties. By strategically modifying the substituents on the pyrazolone scaffold, it is possible to fine-tune their electronic, spectroscopic, and reactive characteristics.

The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and ability to act as a versatile bioisostere. nih.gov The design of novel pyrazole derivatives often involves combinatorial chemistry approaches, where a library of compounds is generated by varying the substituents at different positions. nih.gov This allows for the systematic exploration of the chemical space and the identification of lead compounds with desired activities.

For instance, the introduction of specific functional groups can be used to modulate the binding affinity of pyrazolone-based compounds to biological targets. The design of pyrazolone derivatives as inhibitors of specific enzymes often involves computational docking studies to predict the binding mode and affinity of the designed molecules. mdpi.com

The synthesis of pyrazolone derivatives can be achieved through various synthetic routes. A common method involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. The choice of starting materials allows for the introduction of desired substituents at specific positions on the pyrazolone ring.

Conclusion and Future Research Directions

Summary of Key Academic Contributions in Pyrazolone (B3327878) Chemistry

The pyrazolone core, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, has been a cornerstone in medicinal chemistry and materials science for over a century. nih.gov The academic journey of pyrazolones began with the synthesis of antipyrine (B355649) in the late 19th century, a discovery that unveiled the potent analgesic and antipyretic properties of this class of compounds. This initial breakthrough spurred extensive research, leading to a vast library of pyrazolone derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.net

The versatility of the pyrazolone scaffold lies in its synthetic accessibility and the tunability of its properties through substitution at various positions of the ring. nih.gov The classical Knorr synthesis, involving the condensation of β-ketoesters with hydrazines, remains a fundamental method for constructing the pyrazolone ring. nih.gov Research has also focused on the reactivity of the pyrazolone ring itself, particularly at the C-4 position, which is amenable to electrophilic substitution, allowing for the introduction of diverse functional groups and the creation of complex molecular architectures, including spirocyclic compounds. nih.gov

Identified Challenges and Emerging Opportunities in the Field

A significant challenge in the synthesis of 4,4-disubstituted pyrazolones, such as 4,4-Dimethyl-2-phenylpyrazol-3-one, is the potential for side reactions and the need for carefully controlled reaction conditions. While the synthesis of monosubstituted or unsubstituted pyrazolones is well-established, the introduction of two substituents at the C-4 position requires specific synthetic strategies to avoid the formation of undesired byproducts.

The development of more efficient and stereoselective synthetic methods for 4,4-disubstituted pyrazolones presents a key opportunity. The use of modern catalytic systems, including organocatalysis and transition-metal catalysis, could offer pathways to these compounds with higher yields and greater control over stereochemistry. Such advancements would not only facilitate the synthesis of known compounds like this compound but also open the door to a wider range of novel analogs with potentially enhanced properties.

Another area of opportunity lies in the exploration of the unique physicochemical properties imparted by the gem-dimethyl group at the C-4 position. This substitution pattern can influence the molecule's conformation, lipophilicity, and metabolic stability, which in turn can have a profound impact on its biological activity.

Future Prospects for Research on this compound and its Analogs

Future research on this compound and its analogs is poised to expand into several exciting areas. A primary focus will likely be on the comprehensive evaluation of their biological activities. While the broader pyrazolone class is known for its diverse pharmacological effects, the specific therapeutic potential of 4,4-dimethyl substituted derivatives remains largely untapped. Screening these compounds against a wide array of biological targets could uncover novel lead compounds for drug discovery.

Furthermore, the synthesis of novel analogs of this compound with varied substituents on the phenyl ring or at the N-1 position could lead to the development of compounds with fine-tuned properties. Structure-activity relationship (SAR) studies on these new analogs will be crucial for understanding how structural modifications influence their biological effects.

Interdisciplinary Research Avenues and Potential Methodological Advancements

The study of this compound and its derivatives is inherently interdisciplinary, bridging organic synthesis with medicinal chemistry, pharmacology, and computational chemistry.

Computational modeling will likely play an increasingly important role in predicting the properties and biological activities of these compounds. Techniques such as molecular docking and quantum chemical calculations can provide valuable insights into how these molecules interact with biological targets, thereby guiding the design of more potent and selective analogs.

Advanced analytical techniques will be essential for the characterization of these compounds and their interactions. Techniques like X-ray crystallography can provide detailed information about their three-dimensional structure, which is critical for understanding their function.

Materials science represents another promising avenue for interdisciplinary research. The unique photophysical properties of some pyrazolone derivatives suggest their potential application in the development of novel materials, such as fluorescent probes or organic light-emitting diodes (OLEDs). Investigating the material properties of this compound and its analogs could lead to new and unexpected applications.

Compound Information

Compound NameAlternative Name(s)CAS Number
This compoundDimezone, 4,4-Dimethyl-1-phenyl-3-pyrazolidone2654-58-2
AntipyrinePhenazone60-80-0
4-Aminoantipyrine (B1666024)4-Aminophenazone, Ampyrone83-07-8

Table 1: Key Compounds Mentioned in the Article

PropertyValueSource
Melting Point167-172 °C chemicalbook.comchemsrc.com
Molecular FormulaC11H14N2O chemsrc.com
Molecular Weight190.24 g/mol chemsrc.com
Density1.1±0.1 g/cm3 chemsrc.com
Flash Point195 °C chemsrc.com

Table 2: Physical and Chemical Properties of this compound

Q & A

Q. What are the standard synthetic routes for 4,4-Dimethyl-2-phenylpyrazol-3-one, and what characterization techniques are essential for confirming its structure?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, phenylhydrazine and ethyl acetoacetate are refluxed in acetic acid to form the pyrazolone core, followed by purification via recrystallization (ethanol or methanol). Key characterization steps include:
  • Thin-Layer Chromatography (TLC) : To monitor reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system .
  • NMR and Mass Spectrometry (MS) : Confirm molecular structure and purity. For derivatives, 1H^1H- and 13C^{13}C-NMR are critical to identify substituent positions .
  • Melting Point Analysis : Validates crystallinity and purity.

Q. How should researchers design initial biological activity assays for this compound derivatives?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes or receptors implicated in diseases (e.g., anti-parasitic targets like Trypanosoma proteases, as seen in phenylpyrazolone dimers ).
  • Assay Types : Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) and cell-based viability tests (e.g., MTT assay).
  • Controls : Include positive controls (known inhibitors) and vehicle controls to account for solvent effects.

Advanced Research Questions

Q. How can contradictions in spectroscopic data for novel this compound derivatives be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. For crystallographic ambiguities, use SHELX software for single-crystal XRD refinement .
  • Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments.
  • Peer Consultation : Cross-verify data with crystallography databases (e.g., Cambridge Structural Database) .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound in multi-step pathways?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl2_2) to accelerate condensation .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for improved solubility and reaction rates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How can researchers address discrepancies in biological activity data across structurally similar derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro, fluoro groups at phenyl rings) and correlate changes with activity trends .
  • Metabolic Stability Tests : Assess derivative stability in liver microsomes to rule out false negatives due to rapid degradation.
  • Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of assay conditions.

Analytical and Structural Questions

Q. Which analytical techniques are most reliable for quantifying impurities in this compound samples?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts.
  • Reference Standards : Compare retention times with certified impurities (e.g., EP/USP standards) .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXL for refinement of twinned data by defining twin laws and partitioning overlapping reflections .
  • Disorder Modeling : For flexible substituents (e.g., methyl groups), apply isotropic displacement parameters and occupancy refinement.

Data Interpretation and Validation

Q. How should researchers validate computational docking results for this compound derivatives targeting enzymes?

  • Methodological Answer :
  • Experimental IC50_{50} Correlation : Compare docking scores (e.g., Glide XP) with experimentally determined inhibition constants.
  • Mutagenesis Studies : Validate predicted binding residues by testing enzyme mutants for reduced inhibitor efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.